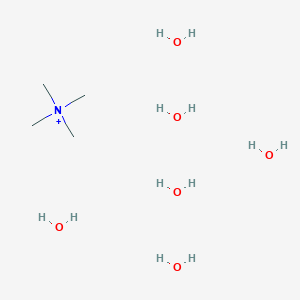

Tetramethylammonium ion hexahydrate

Description

Structure

2D Structure

Properties

Molecular Formula |

C4H24NO6+ |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

tetramethylazanium;hexahydrate |

InChI |

InChI=1S/C4H12N.6H2O/c1-5(2,3)4;;;;;;/h1-4H3;6*1H2/q+1;;;;;; |

InChI Key |

MYXKPFMQWULLOH-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C.O.O.O.O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Tetramethylammonium Hydroxide Pentahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of tetramethylammonium hydroxide (TMAH) pentahydrate crystals. While the inquiry specified the hexahydrate form, extensive literature review indicates that the pentahydrate is the most stable and well-documented crystalline hydrate of the tetramethylammonium ion. This document details established methodologies, presents quantitative data in a structured format, and offers visualizations of the key processes to support research and development activities.

Introduction

Tetramethylammonium hydroxide (TMAH), a quaternary ammonium salt with the formula (CH₃)₄N⁺OH⁻, is a strong organic base with diverse applications in scientific research and industry. It is commonly supplied as an aqueous solution. However, for applications requiring high purity and precise stoichiometry, the crystalline hydrate form is often preferred. The most prevalent and stable crystalline form is tetramethylammonium hydroxide pentahydrate, (CH₃)₄NOH·5H₂O.[1][2][3][4][5] This guide focuses on the synthesis and isolation of these crystals.

Synthesis Methodologies

Two primary methods for the synthesis of tetramethylammonium hydroxide are well-established: salt metathesis and electrolysis.

Salt Metathesis Reaction

This classic method, first reported by Walker and Johnston in 1905, involves the reaction of tetramethylammonium chloride ((CH₃)₄NCl) with potassium hydroxide (KOH) in a non-aqueous solvent, typically dry methanol.[1] The underlying principle is the low solubility of the potassium chloride (KCl) byproduct in the methanolic solution, which drives the reaction to completion and facilitates its removal by filtration.

Reaction: (CH₃)₄NCl(methanol) + KOH(methanol) → (CH₃)₄NOH(methanol) + KCl(s)↓

Electrolytic Synthesis

A more modern and commercially practiced approach involves the electrolysis of a tetramethylammonium salt solution, such as tetramethylammonium chloride or tetramethylammonium bicarbonate, in an electrolytic cell equipped with a cation-exchange membrane.[6][7][8][9] This method allows for the production of high-purity TMAH solutions free from halide or other inorganic ion contamination. The tetramethylammonium cations migrate across the membrane to the cathode compartment, where they combine with hydroxide ions generated from the electrolysis of water.

Experimental Protocols

Synthesis of Tetramethylammonium Hydroxide via Salt Metathesis

This protocol is based on the original work of Walker and Johnston.

Materials:

-

Tetramethylammonium chloride ((CH₃)₄NCl)

-

Potassium hydroxide (KOH)

-

Anhydrous methanol (CH₃OH)

Procedure:

-

Prepare a saturated solution of potassium hydroxide in anhydrous methanol.

-

Separately, prepare a concentrated solution of tetramethylammonium chloride in anhydrous methanol.

-

Slowly add the potassium hydroxide solution to the tetramethylammonium chloride solution with constant stirring.

-

A white precipitate of potassium chloride will form immediately.

-

Continue stirring for a defined period to ensure the reaction goes to completion.

-

Filter the mixture to remove the precipitated potassium chloride.

-

The resulting filtrate is a methanolic solution of tetramethylammonium hydroxide.

Isolation and Crystallization of Tetramethylammonium Hydroxide Pentahydrate

This protocol describes the crystallization from an aqueous solution.

Materials:

-

Aqueous solution of tetramethylammonium hydroxide (typically 20-30%)[10]

Procedure:

-

Transfer the aqueous TMAH solution to a concentration kettle.

-

Concentrate the solution under reduced pressure.

-

Transfer the concentrated solution to a crystallizer.

-

Cool the solution to induce crystallization. The crystals will appear as colorless needles.[5]

-

Once a sufficient amount of crystals has formed, separate them from the mother liquor by centrifugation or filtration.

-

The crystals are hygroscopic and readily absorb atmospheric carbon dioxide, so they should be handled under an inert atmosphere and stored in a tightly sealed container.[1][2]

A variation for recrystallization involves dissolving the crude TMAH product in deionized water, heating to 35-50 °C for a period, followed by cooling to obtain purified white crystals.[11]

Quantitative Data

| Parameter | Salt Metathesis | Electrolysis | Crystallization |

| Reactants/Starting Material | Tetramethylammonium chloride, Potassium hydroxide, Methanol | Tetramethylammonium salt solution (e.g., TMAHCO₃ 1.0-3.0 mol/L), Water | 20-30% Aqueous TMAH solution[10] |

| Solvent | Anhydrous Methanol | Water | Water |

| Reaction/Process Temperature | Room Temperature | 40-60 °C[12] | Concentration under reduced pressure, then cooling |

| Current Density (for Electrolysis) | N/A | 400-1000 A/m²[12] | N/A |

| Typical Product Concentration (Pre-crystallization) | Varies | 10-25% by weight[9] | >30% (after concentration) |

| Reported Yield | Not specified in readily available literature | Current efficiency of 80-90% reported[12] | Not specified |

| Purity of Final Crystals | Dependent on the purity of reactants and efficiency of KCl removal | High purity, with metal ion content < 4 ppm achievable[12] | High purity, especially after recrystallization |

Characterization of Tetramethylammonium Hydroxide Pentahydrate Crystals

| Property | Value |

| Chemical Formula | (CH₃)₄NOH·5H₂O |

| Molecular Weight | 181.23 g/mol [13] |

| Appearance | Colorless, deliquescent, needle-like crystals[5][14] |

| Melting Point | 62-63 °C[1], 67-70 °C |

| Solubility in Water (at 15 °C) | ~220 g/100 mL[1] |

| pH of 1% Aqueous Solution | ~12.9 |

| Decomposition Temperature | Decomposes at 130-140 °C to trimethylamine and methanol[2] |

Visualizations

Caption: Workflow for the synthesis and isolation of TMAH pentahydrate crystals.

Caption: Signaling pathway for the salt metathesis synthesis of TMAH.

Conclusion

The synthesis and isolation of tetramethylammonium hydroxide pentahydrate crystals can be reliably achieved through well-documented methods. The choice between salt metathesis and electrolysis will depend on the desired purity, scale, and available resources. Careful control of the crystallization conditions, particularly concentration and temperature, is crucial for obtaining high-quality crystals. The inherent hygroscopicity and reactivity with carbon dioxide necessitate handling the final product in a controlled environment. While the existence of a stable hexahydrate is not supported by the current literature, the pentahydrate serves as a well-characterized and useful crystalline form of this important organic base.

References

- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Tetramethylammonium hydroxide pentahydrate | 10424-65-4 [chemicalbook.com]

- 3. musechem.com [musechem.com]

- 4. tnjchem.com [tnjchem.com]

- 5. China 99% TMAH crystal powder Tetramethylammonium hydroxide pentahydrate cas 10424-65-4 factory and suppliers | Theorem [theoremchem.com]

- 6. Synthesis of highly purified tetramethylammonium hydroxide solution (Journal Article) | ETDEWEB [osti.gov]

- 7. DE10101494A1 - Tetramethylammonium hydroxide synthesis - Google Patents [patents.google.com]

- 8. US20010025798A1 - Synthesis of tetramethylammonium hydroxide - Google Patents [patents.google.com]

- 9. GB2358195A - Electrolytic synthesis of tetramethylammonium hydroxide - Google Patents [patents.google.com]

- 10. CN104693040A - Process for crystallizing tetramethylammonium hydroxide solid - Google Patents [patents.google.com]

- 11. CN102030663A - Method for preparing tetramethyl ammonium hydroxide - Google Patents [patents.google.com]

- 12. CN102206832A - Method for preparing electronic-grade tetramethylammonium hydroxide (TMAH) - Google Patents [patents.google.com]

- 13. Tetramethylammonium Hydroxide Pentahydrate | C4H23NO6 | CID 82620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Tetramethylammonium Hydroxide Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the core physical and chemical properties of tetramethylammonium hydroxide pentahydrate (TMAH·5H₂O), a quaternary ammonium salt with significant applications in industrial and research settings. While the topic specifies tetramethylammonium ion hexahydrate, the overwhelmingly prevalent and stable crystalline form documented in scientific literature is the pentahydrate (CAS No: 10424-65-4). Therefore, this guide will focus on the properties and protocols associated with the pentahydrate form.[1][2] This document details its structural characteristics, spectroscopic signature, chemical behavior, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex workflows.

Physical Properties

Tetramethylammonium hydroxide pentahydrate is a colorless to pale yellow crystalline solid.[3] It is known to be deliquescent, readily absorbing moisture from the atmosphere, and is also sensitive to air, absorbing carbon dioxide.[1] The compound typically presents as white, needle-like crystals and may have a faint, fishy odor due to the common impurity, trimethylamine.[1][4]

Tabulated Physical Data

| Property | Value | References |

| Molecular Formula | (CH₃)₄NOH·5H₂O | [5][6] |

| Molecular Weight | 181.23 g/mol | [6] |

| CAS Number | 10424-65-4 | [5][6] |

| Appearance | Colorless to pale yellow, hygroscopic crystalline solid | [3][7] |

| Melting Point | 62-71 °C (144-160 °F) | [7] |

| Solubility in Water | ~220 g/100 mL at 15 °C | [4] |

| pH | ~12.9 (1 wt% aqueous solution) | [2] |

| Vapor Density | 1.1 (vs air) | [6] |

Crystal Structure

The crystal structure of tetramethylammonium hydroxide pentahydrate has been determined using X-ray diffraction. The hydroxide ions and water molecules form a hydrogen-bonded framework that encloses the tetramethylammonium (TMA⁺) cations.

Crystallographic Data

| Parameter | Value | References |

| Crystal System | Orthorhombic | |

| Space Group | Not specified | |

| Unit Cell Dimensions | a = 12.57 Å, b = 10.96 Å, c = 7.91 Å | |

| Formula Units per Cell (Z) | 4 |

The framework is a distorted version of a structure formed by face-sharing truncated octahedra. The (CH₃)₄N⁺ ions occupy the polyhedral cages, with some rotational disorder observed in the methyl groups. This clathrate-like structure is crucial for its physical properties, including its stability and conductivity.

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of TMAH pentahydrate.

Infrared (IR) Spectroscopy

The IR spectrum of TMAH pentahydrate is dominated by the vibrations of the TMA⁺ cation, the hydroxide anion, and the water molecules of hydration. A broad absorption is typically observed in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of water and the hydroxide ion.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 (broad) | O-H stretching (water and hydroxide) |

| ~3020 | C-H stretching (methyl groups) |

| ~1650 | H-O-H bending (water) |

| ~1480 | C-H asymmetric and symmetric bending (methyl groups) |

| 944-955 | C-N asymmetric stretching |

Raman Spectroscopy

Raman spectroscopy is particularly useful for studying the molecular motion of the TMA⁺ ion within the hydrate cage. Studies have analyzed the band shape of the N-C₄ asymmetric stretching mode to determine activation energies for the reorientational motion of the cation about its C₂ and C₃ axes.

Key Raman Data:

| Motion | Activation Energy (kJ/mol) |

|---|---|

| Reorientation about C₃ axis | 8.7 |

| Reorientation about C₂ axis | 14.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structure of the tetramethylammonium cation.

¹H and ¹³C NMR Chemical Shifts:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent/Reference |

|---|---|---|---|

| ¹H | ~3.1-3.2 | Singlet | D₂O |

| ¹³C | ~55-57 | (Triplet for ¹⁴N coupling) | D₂O |

Note: Chemical shifts can vary slightly based on concentration and solvent. The ¹³C signal may appear as a singlet or a triplet depending on the relaxation of the quadrupolar ¹⁴N nucleus.

Chemical Properties and Reactivity

TMAH is a strong organic base, comparable in strength to sodium or potassium hydroxide.[2] Its chemical behavior is dominated by the hydroxide ion, while the tetramethylammonium cation is relatively inert.

Basicity and Stability

It is a stable compound under standard conditions but is hygroscopic and readily absorbs atmospheric carbon dioxide to form tetramethylammonium carbonate.[4] Aqueous solutions are corrosive. TMAH is thermally stable up to approximately 130 °C.[2]

Acid-Base Reactions

As a strong base, TMAH reacts with acids to form water and the corresponding tetramethylammonium salt. This is a common method for synthesizing various TMA⁺ salts. Example: (CH₃)₄N⁺OH⁻ + HF → (CH₃)₄N⁺F⁻ + H₂O[4]

Thermal Decomposition

Upon heating above 130-140 °C, TMAH decomposes. The primary mechanism for quaternary ammonium hydroxides lacking a β-hydrogen is nucleophilic substitution (Sₙ2) by the hydroxide ion on one of the methyl groups. This results in the formation of a tertiary amine and an alcohol. However, at higher temperatures, other pathways can occur.

Primary Decomposition Reaction: (CH₃)₄N⁺OH⁻ (heat) → (CH₃)₃N + CH₃OH

An alternative pathway leading to dimethyl ether has also been reported:[4] 2 (CH₃)₄N⁺OH⁻ (heat) → 2 (CH₃)₃N + CH₃OCH₃ + H₂O

The decomposition into volatile, non-metallic products makes TMAH useful as a "temporary catalyst" in processes where residual ash is undesirable.[2]

Experimental Protocols

Synthesis of Tetramethylammonium Hydroxide

Method 1: Salt Metathesis This is a classic laboratory preparation based on solubility differences.[4]

-

Dissolution: Dissolve tetramethylammonium chloride ((CH₃)₄NCl) in dry methanol.

-

Reaction: Add a stoichiometric amount of potassium hydroxide (KOH), also dissolved in dry methanol.

-

Precipitation: Potassium chloride (KCl), which is insoluble in methanol, will precipitate out of the solution.

-

Filtration: Remove the precipitated KCl by filtration.

-

Isolation: The filtrate contains TMAH in methanol. The pentahydrate can be crystallized by carefully removing the methanol under reduced pressure and then cooling a concentrated aqueous solution.[8]

Method 2: Electrolysis A common industrial method involves the electrolysis of a tetramethylammonium salt solution using a cell with a cation-exchange membrane.[2]

-

Anode Loop: A solution of a TMA⁺ salt (e.g., tetramethylammonium chloride) is circulated through the anode compartment.

-

Cathode Loop: Deionized water (with a small amount of TMAH for conductivity) is circulated through the cathode compartment.

-

Electrolysis: Under an electric potential, TMA⁺ ions migrate across the cation-exchange membrane from the anode to the cathode compartment.

-

Hydroxide Formation: At the cathode, water is reduced to produce hydroxide ions (OH⁻) and hydrogen gas.

-

Product Formation: The migrating TMA⁺ ions combine with the newly formed OH⁻ ions to create TMAH.

-

Concentration & Crystallization: The resulting aqueous TMAH solution is concentrated and cooled to crystallize the pentahydrate.[8]

Purification by Recrystallization

Crude TMAH pentahydrate can be purified by recrystallization from water.[9]

-

Dissolution: Dissolve the crude solid in a minimum amount of hot deionized water (e.g., 35-50 °C).[9]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature.

-

Crystallization: Further cool the solution in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum in a desiccator, as they are hygroscopic.

Analysis by Ion Chromatography (IC)

This method is suitable for quantifying the TMA⁺ ion in aqueous samples.

-

Sample Preparation: Dilute the sample containing TMAH to fall within the linear range of the instrument (e.g., 0.3 to 100 µg/mL). Use deionized water or mobile phase for dilution.

-

Chromatographic System:

-

Column: A suitable cation exchange column.

-

Eluent: An acidic solution, such as 5 mM sulfuric acid.

-

Detection: Suppressed conductivity detection.

-

-

Procedure: Inject the prepared sample into the IC system. The TMA⁺ ion will be separated from other cations.

-

Quantification: Determine the concentration by comparing the peak area to a calibration curve prepared from known standards.

Biological Activity and Signaling Pathways

While TMAH is primarily an industrial and laboratory chemical, the tetramethylammonium (TMA⁺) ion itself possesses notable pharmacological activity. It is classified as a cholinomimetic, meaning it mimics the effects of the neurotransmitter acetylcholine.

Mechanism of Action

TMA⁺ acts as a ganglionic stimulant. Its primary mode of action is the stimulation of muscarinic receptors, a class of G-protein coupled receptors that are part of the parasympathetic nervous system.

Signaling Pathway:

-

Binding: The TMA⁺ ion binds to muscarinic acetylcholine receptors (mAChRs) on the surface of cells (e.g., cardiac myocytes, smooth muscle cells).

-

G-Protein Activation: This binding activates an associated G-protein (typically Gᵢ/Gₒ or Gᵩ).

-

Downstream Effects: The activated G-protein modulates downstream effectors. For example, in cardiac cells, this can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of ion channels like Ca²⁺ and Cl⁻ channels. This antagonizes the effects of adrenergic stimulation.

This activity is the basis for the high systemic toxicity of TMAH, where dermal exposure can lead to severe cardiovascular effects.

References

- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. musechem.com [musechem.com]

- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 4. doubtnut.com [doubtnut.com]

- 5. Tetramethylammonium Hydroxide Pentahydrate | C4H23NO6 | CID 82620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetramethylammonium hydroxide pentahydrate TMAH [sigmaaldrich.com]

- 7. Tetramethylammonium hydroxide pentahydrate, 97% | Fisher Scientific [fishersci.ca]

- 8. CN104693040A - Process for crystallizing tetramethylammonium hydroxide solid - Google Patents [patents.google.com]

- 9. CN102030663A - Method for preparing tetramethyl ammonium hydroxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability of Tetramethylammonium Hydroxide Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium salt with significant applications in various scientific and industrial fields, including as a strong base in organic synthesis, a surfactant in the synthesis of ferrofluids, and as an anisotropic etchant in the semiconductor industry.[1] In its solid form, TMAH is most commonly available as a pentahydrate, with the chemical formula (CH₃)₄NOH·5H₂O.[2][3] Understanding the thermal stability of this compound is critical for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.

This technical guide provides a comprehensive overview of the thermal stability of tetramethylammonium hydroxide pentahydrate, detailing its decomposition pathway, relevant quantitative data, and the experimental protocols used for its characterization.

Physicochemical Properties

Tetramethylammonium hydroxide pentahydrate is a white, crystalline solid that is highly soluble in water.[4] It is a strong organic base and is known to be hygroscopic, readily absorbing moisture and carbon dioxide from the atmosphere.[3]

Thermal Stability and Decomposition Mechanism

The thermal stability of tetramethylammonium hydroxide pentahydrate is characterized by a series of events, including melting, dehydration, and ultimately, decomposition of the tetramethylammonium cation.

Melting and Dehydration:

The pentahydrate form melts in the range of 67-73°C.[4] Upon further heating, it is expected to undergo dehydration, losing its five water molecules. The exact temperature and enthalpy of this dehydration process can be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Decomposition:

The decomposition of the anhydrous tetramethylammonium hydroxide typically commences at temperatures around 130-145°C.[2][3] The primary mechanism of decomposition is Hofmann elimination, where the hydroxide ion acts as a base, leading to the formation of trimethylamine, a tertiary amine, and methanol. An idealized equation for the decomposition of the anhydrous form is:

2 N(CH₃)₄⁺OH⁻ → 2 N(CH₃)₃ + CH₃OCH₃ + H₂O[1]

However, the more commonly cited products are trimethylamine and methanol. When heated to decomposition, it can also emit toxic fumes of nitrogen oxides and ammonia.[5]

Data Presentation

The following table summarizes the key quantitative data related to the thermal stability of tetramethylammonium hydroxide pentahydrate.

| Property | Value | Source(s) |

| Melting Point | 67-73 °C | [4][6] |

| Decomposition Temperature | ~130-145 °C | [2][3] |

| Decomposition Products | Trimethylamine, Methanol | [3] |

Experimental Protocols

The thermal stability of tetramethylammonium hydroxide pentahydrate is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with dehydration and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of tetramethylammonium hydroxide pentahydrate into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 200°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water (dehydration) and the decomposition of the organic cation. The onset temperature of each step indicates the initiation of the thermal event.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with melting, dehydration, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of tetramethylammonium hydroxide pentahydrate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Cool the sample to a low temperature (e.g., 0°C) to establish a stable baseline.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the final decomposition point (e.g., 200°C).

-

-

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram will show endothermic peaks corresponding to melting and dehydration, and potentially an exothermic or endothermic peak for decomposition. The area under each peak is proportional to the enthalpy change of the transition.

Mandatory Visualizations

Caption: Logical flow of the thermal decomposition of tetramethylammonium hydroxide pentahydrate.

Caption: Typical experimental workflow for the thermal analysis of organic hydrates.

References

- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Tetramethylammonium hydroxide pentahydrate | 10424-65-4 [chemicalbook.com]

- 3. musechem.com [musechem.com]

- 4. Tetramethylammonium hydroxide pentahydrate TMAH [sigmaaldrich.com]

- 5. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetramethylammonium Hydroxide Pentahydrate | C4H23NO6 | CID 82620 - PubChem [pubchem.ncbi.nlm.nih.gov]

tetramethylammonium ion hexahydrate solubility in different solvents

An In-depth Technical Guide on the Solubility of Tetramethylammonium Hydroxide Pentahydrate

This technical guide provides a comprehensive overview of the solubility of tetramethylammonium hydroxide (TMAH), focusing on its common pentahydrate form. Designed for researchers, scientists, and drug development professionals, this document details quantitative solubility data, experimental methodologies for its determination, and key molecular interactions and applications.

Introduction

Tetramethylammonium hydroxide (TMAH), with the chemical formula (CH₃)₄NOH, is a quaternary ammonium salt. It is a strong organic base that is widely used in various industrial and research applications.[1][2] TMAH is commonly supplied as an aqueous solution or as a solid hydrate, most frequently the pentahydrate ((CH₃)₄NOH · 5H₂O).[3][4] Its properties as a surfactant, etchant, and phase transfer catalyst make it indispensable in semiconductor manufacturing, chemical synthesis, and pharmaceuticals.[3][5]

The tetramethylammonium (TMA) cation is hydrophilic, a property that governs its solubility characteristics.[6] Understanding the solubility of TMAH in different solvents is critical for its effective use in applications ranging from photoresist development in microelectronics to its role as a reagent in organic synthesis.[2][3] This guide synthesizes available data on its solubility and provides standardized protocols for its measurement.

Quantitative Solubility Data

The solubility of tetramethylammonium hydroxide is highest in water, reflecting the hydrophilic nature of the tetramethylammonium cation.[6][7] While extensive data across a wide range of organic solvents is limited in publicly available literature, its common use in methanol solutions indicates appreciable solubility.[3] The available quantitative data for TMAH pentahydrate is summarized below.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 15 | ~220 g / 100 mL | [3] |

| Water | 15 | 2,200 g / L | [8] |

| Water | 20 | >1,000 g / L | [9] |

| Methanol | Not Specified | Soluble | [3] |

Note: Some sources describe TMAH as sparingly soluble in methanol and slightly soluble in water, which may refer to specific, non-standard conditions or anhydrous forms.[10] However, the majority of sources confirm its high solubility in water.[11][12]

Experimental Protocols for Solubility Determination

Determining the solubility of a compound like TMAH pentahydrate requires a precise and systematic approach. The following protocol describes a standard method for generating reliable solubility data.

Protocol: Isothermal Equilibrium Method

Objective: To determine the solubility of tetramethylammonium hydroxide pentahydrate in a given solvent at a constant temperature.

Materials:

-

Tetramethylammonium hydroxide pentahydrate (CAS: 10424-65-4)

-

Solvent of interest (e.g., deionized water, methanol, ethanol)

-

Temperature-controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Airtight, sealed vials (e.g., glass screw-cap vials)

-

Analytical instrumentation for concentration measurement (e.g., Ion Chromatograph (IC), HPLC, or acid-base titration setup)

Methodology:

-

Preparation of Solvent System: Prepare a sufficient volume of the desired solvent.

-

Supersaturation: Add an excess amount of TMAH pentahydrate to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed and that solid solute remains in equilibrium with the solution.

-

Equilibration: Place the sealed vial in the temperature-controlled shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle for several hours at the same constant temperature.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Concentration Analysis: Determine the concentration of the TMAH in the diluted sample.

-

Ion Chromatography (IC): A common method for quantifying TMA⁺ ions. The system should be calibrated with standard solutions of known TMAH concentration.[13]

-

Acid-Base Titration: As TMAH is a strong base, it can be titrated with a standardized acid (e.g., HCl). The endpoint can be determined using a pH meter or a suitable indicator.

-

-

Calculation of Solubility: Back-calculate the original concentration of the saturated solution using the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Validation: Repeat the experiment at least three times to ensure the reproducibility of the results.

Applications and Molecular Interactions

The utility of TMAH stems from its unique chemical properties as a strong, metal-ion-free organic base. Its applications are diverse, spanning multiple high-technology and research sectors.

The reactivity and stability of the tetramethylammonium cation are influenced by its interactions with surrounding molecules and ions. In aqueous solutions, the TMA⁺ ion is stabilized. However, under certain conditions, particularly in the presence of strong nucleophiles like hydroxide ions (OH⁻), it can undergo degradation. This is a critical consideration in applications like anion exchange membranes (AEMs) for fuel cells.

Two primary degradation pathways have been identified through computational studies:

-

Ylide Formation (Hofmann Elimination): A hydroxide ion abstracts a proton from one of the methyl groups, leading to the formation of an ylide intermediate, which can subsequently decompose.

-

Nucleophilic Substitution (Sɴ2): A hydroxide ion directly attacks one of the methyl carbons, displacing trimethylamine as a leaving group.

These pathways are crucial for understanding the chemical stability of TMAH and materials derived from it in various chemical environments.

References

- 1. musechem.com [musechem.com]

- 2. dataintelo.com [dataintelo.com]

- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 4. Fact Sheet: TMAH (Tetramethylammonium Hydroxide) | PennEHRS [ehrs.upenn.edu]

- 5. businessresearchinsights.com [businessresearchinsights.com]

- 6. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Tetramethylammonium hydroxide = 95.0 T 10424-65-4 [sigmaaldrich.com]

- 9. chemos.de [chemos.de]

- 10. Tetramethylammonium hydroxide CAS#: 75-59-2 [m.chemicalbook.com]

- 11. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tetramethylammonium hydroxide pentahydrate CAS#: 10424-65-4 [m.chemicalbook.com]

- 13. oaepublish.com [oaepublish.com]

An In-depth Technical Guide to Tetramethylammonium Hydroxide Pentahydrate

An important introductory note: This guide focuses on Tetramethylammonium Hydroxide Pentahydrate. While the request specified the "hexahydrate" form, publicly available scientific and safety data predominantly refer to the pentahydrate form (with five water molecules). It is the most common and well-documented crystalline hydrate of the tetramethylammonium ion.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing essential data on the CAS number, safety, and handling of Tetramethylammonium Hydroxide Pentahydrate.

Chemical Identification

| Identifier | Value |

| Chemical Name | Tetramethylammonium hydroxide pentahydrate |

| Synonyms | N,N,N-trimethylmethanaminium hydroxide pentahydrate, TMAH pentahydrate[1] |

| CAS Number | 10424-65-4[1][2][3][4] |

| EC Number | 200-882-9[2][5] |

| Molecular Formula | (CH₃)₄N(OH) · 5H₂O[4] |

| Molecular Weight | 181.23 g/mol |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Tetramethylammonium Hydroxide Pentahydrate.

| Property | Value |

| Appearance | White crystalline solid or crystals[5][6] |

| Odor | Ammoniacal[6] |

| Melting Point | 67-70 °C[7] |

| pH | 14 (at approx. 1,000 g/L at 20 °C)[7] |

| Solubility in Water | 2,200 g/L at 15 °C[7] |

| Vapor Pressure | 97 mm Hg at 20 °C |

| Vapor Density | 1.1 (vs air)[7] |

| Stability | Stable under normal conditions, but is air sensitive and hygroscopic[5][6][8]. Absorbs carbon dioxide from the air[8]. |

Safety and Hazard Information

Tetramethylammonium hydroxide pentahydrate is a hazardous substance and requires strict safety precautions. The following tables outline its GHS classification and toxicological data.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 1 / 2 | H300: Fatal if swallowed[2][5][9] |

| Acute Toxicity, Dermal | Category 1 / 3 | H310/H311: Fatal/Toxic in contact with skin[2][5][9] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][5][9] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs (Central Nervous System)[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Liver, Thymus) through prolonged or repeated exposure in contact with skin[2] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |

Toxicological Data

| Test | Species | Route | Result | Guideline |

| LD50 | Rat (female) | Oral | 7.5 - 50 mg/kg | OECD Test Guideline 423 |

| LD50 | Rat (male and female) | Dermal | 12.5 mg/kg | Expert Judgment |

| Skin Corrosion/Irritation | Not specified | Dermal | Corrosive (4 h) | OECD Test Guideline 404 |

| Germ Cell Mutagenicity | Not specified | Not specified | Negative[2] | OECD Test Guideline 471 |

Experimental Protocols

Detailed experimental methodologies for the toxicological evaluations are based on internationally recognized guidelines.

-

Acute Oral Toxicity (OECD 423): This method, the Acute Toxic Class Method, involves administering the substance to a group of animals in a stepwise procedure. The outcome (mortality or evident toxicity) in one step determines the dose for the next step. The method allows for classification of the substance with the use of a minimal number of animals.

-

Skin Corrosion/Irritation (OECD 404): This guideline involves the application of the test substance to the skin of an animal (typically a rabbit). The degree of skin irritation or corrosion is evaluated at specific intervals by observing for erythema, eschar, and edema.

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This is a widely used method for identifying substances that can cause gene mutations. It uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

For complete, detailed protocols, researchers should refer directly to the official documentation for the cited OECD Test Guidelines.

Hazard Identification and Risk Management Workflow

The following diagram illustrates a logical workflow for identifying hazards and managing risks when handling Tetramethylammonium Hydroxide Pentahydrate in a laboratory setting.

Caption: Workflow for Safe Handling of TMAH Pentahydrate.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. lobachemie.com [lobachemie.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Tetramethylammonium hydroxide = 95.0 T 10424-65-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. chemscience.com [chemscience.com]

Preliminary Studies on Tetramethylammonium Ion Hexahydrate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetramethylammonium (TMA) cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium cation and serves as a fundamental model for studying the interactions of larger, more complex quaternary ammonium compounds that are ubiquitous in biological systems and pharmaceutical agents.[1] Its interaction with water molecules, particularly the formation of specific hydrate structures, is of critical importance for understanding its behavior in aqueous environments, which has implications for drug delivery, protein folding, and ion channel activity. This technical guide provides a comprehensive overview of the preliminary studies and methodologies relevant to the investigation of tetramethylammonium ion hexahydrate interactions. While a definitive crystal structure for the hexahydrate has not been extensively reported, this guide synthesizes findings from studies on smaller hydrated TMA clusters and outlines the experimental and computational protocols necessary for a thorough characterization.

Data Presentation: Interactions in Hydrated Tetramethylammonium Clusters

Quantitative data on the interactions within hydrated TMA clusters has been primarily derived from computational studies and infrared photodissociation (IRPD) spectroscopy of mass-selected clusters. The following tables summarize key energetic and vibrational data for small TMA-water clusters, which provide a foundation for understanding the hexahydrate.

Table 1: Calculated Binding Energies for TMA⁺·(H₂O)ₙ Clusters

| Cluster | Binding Energy (kJ/mol) | Computational Method |

| TMA⁺·(H₂O)₁ | 44 | B3LYP/6-31+G(d,p) |

This data indicates that the interaction of a single water molecule with the TMA⁺ ion is significantly weaker than for other cations, being closer to the condensation energy of bulk water.[2]

Table 2: Vibrational Frequencies of the OH Stretching Modes in TMA⁺·(H₂O)ₙ Clusters

| Cluster | Vibrational Frequency (cm⁻¹) | Assignment | Experimental Method |

| TMA⁺·(H₂O)₁ | 3718 | OH asymmetric stretch | IRPD Spectroscopy |

| Free H₂O | 3756 | OH asymmetric stretch | - |

| Bulk H₂O | ~3400 | OH stretch | - |

The relatively small red-shift of the OH stretching frequency in TMA⁺·(H₂O)₁ compared to an isolated water molecule suggests a weak ion-water interaction.[2] In larger clusters, extensive water-water hydrogen bonding is observed.[2]

Experimental Protocols

The characterization of ion-water clusters like this compound relies on a combination of crystallographic, spectroscopic, and computational techniques.

Synthesis and Crystal Growth

The synthesis of a specific hydrate of a salt often involves controlled crystallization from aqueous solutions at different temperatures.

Protocol for the Synthesis of Tetramethylammonium Halide Hydrates:

-

Dissolution: Dissolve the anhydrous tetramethylammonium halide salt (e.g., tetramethylammonium chloride) in deionized water to create a saturated or near-saturated solution.

-

Controlled Cooling: Slowly cool the solution to induce crystallization. The final hydration state of the resulting crystals can be sensitive to the cooling rate and the final temperature. For hexahydrates, crystallization at sub-ambient temperatures is often required.

-

Crystal Isolation: Isolate the crystals by filtration and wash with a small amount of ice-cold deionized water.

-

Drying: Dry the crystals under a stream of dry nitrogen or in a desiccator at a controlled temperature to prevent the loss of water of hydration.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, including the precise arrangement of the TMA⁺ ion, the chloride ion, and the six water molecules in the hexahydrate.

Experimental Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for X-ray Crystal Structure Determination.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for probing the interactions and dynamics of the water molecules and the TMA⁺ ion in the hexahydrate.[3]

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on an appropriate IR-transparent window (e.g., CaF₂).

-

Data Acquisition: Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: Analyze the positions, shapes, and intensities of the vibrational bands corresponding to the O-H stretching and bending modes of the water molecules and the vibrational modes of the TMA⁺ cation.

Protocol for Raman Spectroscopy:

-

Sample Preparation: Place a crystalline sample directly into the path of the laser beam.

-

Data Acquisition: Excite the sample with a monochromatic laser source and collect the scattered light.

-

Spectral Analysis: Analyze the Raman shifts to identify the vibrational modes of the water molecules and the TMA⁺ ion.

Computational Methodologies

Ab initio and density functional theory (DFT) calculations, as well as molecular dynamics (MD) simulations, provide invaluable insights into the structure, energetics, and dynamics of ion-water interactions.[4][5][6]

Quantum Chemical Calculations

These methods are used to calculate the optimized geometries, binding energies, and vibrational frequencies of the TMA⁺·(H₂O)₆ cluster.

Workflow for Quantum Chemical Calculations:

Caption: Workflow for Quantum Chemical Calculations.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the TMA⁺ ion and the surrounding water molecules in an aqueous solution.[7][8]

Workflow for Molecular Dynamics Simulations:

Caption: Workflow for Molecular Dynamics Simulations.

Signaling Pathways and Logical Relationships

In the context of drug development, the interaction of TMA⁺ with biological macromolecules can be conceptualized as a signaling event. For instance, the binding of a TMA-like moiety to a receptor protein can initiate a conformational change, leading to a downstream biological response.

Logical Relationship for Receptor Binding:

Caption: Logical Flow of a Ligand-Receptor Interaction.

Conclusion

The study of this compound interactions provides fundamental insights into the behavior of quaternary ammonium compounds in aqueous and biological environments. While a complete experimental characterization of the hexahydrate remains to be reported, the combination of synthesis, X-ray crystallography, vibrational spectroscopy, and computational modeling offers a powerful and comprehensive approach to elucidating its structure, energetics, and dynamics. The methodologies and preliminary data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

References

- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Ab initio molecular orbital calculations of electron distribution in tetramethylammonium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insignificant Effect of Temperature on the Structure and Angular Jumps of Water near a Hydrophobic Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Role of Tetramethylammonium (TMA+) Ion as a Structure-Directing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of porous materials, such as zeolites and metal-organic frameworks (MOFs), often relies on the use of structure-directing agents (SDAs). These are typically organic molecules or inorganic cations that guide the organization of precursor species into a specific crystalline framework.[1][2] Organic SDAs, particularly quaternary ammonium cations, have been pivotal in the creation of new zeolitic structures, especially those with high silica content.[1]

Among these, the tetramethylammonium (TMA+) cation is a widely used and effective SDA. While the user specified "tetramethylammonium ion hexahydrate," this term typically refers to the state of the TMA+ ion in an aqueous solution, where it is hydrated by water molecules. In practice, the TMA+ cation is introduced into the synthesis mixture from a salt, most commonly tetramethylammonium hydroxide (TMAOH). These notes detail the applications and protocols for using the TMA+ ion as an SDA in materials synthesis.

The TMA+ ion plays several critical roles during crystallization:

-

Structure Direction: It is indispensable for the formation of specific zeolite frameworks, such as LTA.[3][4]

-

Composition Control: It influences the silicon-to-aluminum (Si/Al) ratio of the final product.[1]

-

Pore-Filling: It stabilizes the forming porous structure by occupying the voids.[1]

-

Crystal Size Modulation: Its concentration can be adjusted to control the size of the resulting crystals.[5]

Section 1: Applications and Effects of TMA+ as an SDA

The tetramethylammonium cation is a versatile SDA employed to achieve specific material properties. Its small size and charge density allow it to play unique roles in zeolite formation.

1.1. Directing Specific Zeolite Frameworks The TMA+ cation is crucial for the synthesis of certain zeolite topologies. Its primary role is to stabilize specific silicate oligomers in the precursor gel, which act as building blocks for the final crystal structure.[3] For instance, TMA+ is known to be essential for forming the LTA (Linde Type A) zeolite framework.[3][4] Molecular dynamics simulations have shown that TMA+ preferentially stabilizes 4-ring silicate structures, which are key precursors for certain zeolites.[3]

1.2. Controlling Framework Composition The presence of TMA+ during synthesis can significantly influence the elemental composition of the zeolite framework, particularly the Si/Al ratio. In the synthesis of LTA-type zeolites, the use of TMA+ in conjunction with Na+ ions increased the Si/Al ratio from a baseline of 1 to 3.[1] This demonstrates its role in facilitating the incorporation of silicon into the framework.

1.3. Cooperative Structure Direction (Dual-Template Synthesis) TMA+ is often used in combination with other, larger organic SDAs in a cooperative templating system. In such syntheses, each SDA directs a different part of the final structure. A notable example is the synthesis of SAPO-37, where the smaller TMA+ cation occupies the small sodalite (sod) cages, while the larger tetrapropylammonium (TPA+) cation directs the formation of the larger FAU supercages.[1] Similarly, when used with tetraethylammonium (TEA+), TMA+ helps form the UZM-9 zeolite with a Si/Al ratio as high as 9.[1]

1.4. Modulating Crystal Size The concentration of the TMA+ source (e.g., TMAOH) in the synthesis gel is a key parameter for controlling the crystal size of the final product. In the synthesis of Omega zeolite nanocrystals, varying the TMA-OH/Al2O3 molar ratio allowed for the regulation of crystal size between 34 and 100 nm.[5] This control is critical for applications in catalysis and separations, where crystal size affects diffusion pathways and surface area.

Section 2: Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing TMA+ as a structure-directing agent.

Table 1: Synthesis of Omega Zeolite Nanocrystals Using Varying TMAOH Concentrations[5]

| Parameter | Run 1 | Run 2 | Run 3 |

|---|---|---|---|

| TMA-OH/Al₂O₃ Molar Ratio | 0.36 | 0.48 | 0.61 |

| Resulting Crystal Size | ~100 nm | - | 34 nm |

| Synthesis Temperature | 100°C | 100°C | 100°C |

| Synthesis Duration | 4 days | 4 days | 4 days |

| Aging Period | 3 days | 3 days | 3 days |

Table 2: Influence of TMA+ on Zeolite Type and Composition in Dual-Template Systems[1]

| Primary SDA | Co-SDA | Resulting Zeolite Framework | Final Si/Al Ratio |

|---|---|---|---|

| Na⁺ | TMA⁺ | LTA | 3 |

| TEA⁺ | TMA⁺ | UZM-9 | 9 |

| TPA⁺ | TMA⁺ | SAPO-37 (FAU) | N/A |

Section 3: Experimental Protocols

Safety First: Tetramethylammonium hydroxide (TMAOH) is corrosive and toxic. It can be fatal if swallowed, inhaled, or in contact with skin.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: General Hydrothermal Synthesis of Zeolites Using TMAOH

This protocol provides a general workflow for synthesizing zeolites with TMAOH as the SDA. The specific amounts of reagents must be optimized for the target zeolite.

1. Reagents and Materials:

- Silica source (e.g., colloidal silica, fumed silica, tetraethyl orthosilicate)

- Alumina source (e.g., sodium aluminate, aluminum hydroxide)

- Mineralizer/Alkali source (e.g., sodium hydroxide)

- Structure-Directing Agent: Tetramethylammonium hydroxide (TMAOH, aq. solution)

- Deionized water

- Teflon-lined stainless-steel autoclave

2. Procedure:

- Gel Preparation: In a suitable beaker, dissolve the alumina source and mineralizer (e.g., NaOH) in a portion of the deionized water.

- In a separate beaker, add the TMAOH solution to the remaining deionized water.

- Slowly add the silica source to the TMAOH solution while stirring vigorously to create a uniform suspension.

- Add the alumina solution dropwise to the silica suspension under continuous stirring. Stir the resulting mixture until a homogeneous gel is formed.

- Aging (Optional): Cover the beaker and let the gel age at room temperature for a specified period (e.g., 3-24 hours). Aging can help in the nucleation process.[5]

- Hydrothermal Synthesis: Transfer the gel into a Teflon-lined autoclave. Seal the autoclave and place it in a preheated oven.

- Heat the autoclave at a specified temperature (typically 100-180°C) for a duration ranging from hours to several days.[5][8]

- Product Recovery: After crystallization, cool the autoclave to room temperature.

- Recover the solid product by filtration or centrifugation.

- Washing: Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

- Drying: Dry the washed product in an oven, typically at 60-100°C, overnight.

- Calcination (Template Removal): To remove the occluded TMA+ template and open the micropores, place the dried powder in a furnace. Heat in air or nitrogen using a controlled temperature ramp (e.g., 1-2°C/min) to a final temperature of 500-600°C and hold for several hours.

Protocol 2: Specific Synthesis of Omega Zeolite Nanocrystals[5]

This protocol is adapted from a study on synthesizing Omega zeolite nanocrystals where crystal size was controlled by the TMAOH concentration.

1. Reagents:

- Sodium aluminate (50–60% Al₂O₃, 37–45% Na₂O)

- Colloidal silica (HS-40, 40 wt. % suspension in H₂O)

- Sodium hydroxide (NaOH)

- Tetramethylammonium hydroxide (TMA-OH, 25% solution in water)

- Deionized water

2. Procedure for a Gel with TMA-OH/Al₂O₃ Molar Ratio of 0.36:

- Solution Preparation: Prepare the synthesis gel by mixing NaOH, deionized H₂O, TMA-OH, and sodium aluminate in a plastic beaker. Stir at room temperature for 30 minutes.

- Add the colloidal silica to the mixture to form a solid aluminosilicate gel with the desired elemental composition.

- Aging: Age the gel at room temperature for 3 days.

- Hydrothermal Synthesis: Transfer the aged gel to a sealed autoclave and heat at 100°C for 4 days.

- Product Recovery: Cool the autoclave, filter the solid product, wash thoroughly with deionized water, and dry.

Section 4: Visualizations

The following diagrams illustrate the experimental workflow and the conceptual role of the TMA+ ion in zeolite synthesis.

Caption: General experimental workflow for zeolite synthesis using TMAOH.

Caption: Conceptual role of the TMA+ ion in directing zeolite formation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of a structure directing agent tetramethylammonium template in the initial steps of silicate oligomerization in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. aro.koyauniversity.org [aro.koyauniversity.org]

- 6. echemi.com [echemi.com]

- 7. isg.ku.edu.tr [isg.ku.edu.tr]

- 8. researchgate.net [researchgate.net]

Growing High-Quality Crystals of Tetramethylammonium Ion Hydrates: An Experimental Protocol

Application Note: This document provides a detailed experimental protocol for the growth of single crystals of tetramethylammonium hydroxide pentahydrate. The tetramethylammonium (TMA) cation is a common phase-transfer catalyst and a structure-directing agent in the synthesis of zeolites and other crystalline materials. High-quality single crystals of its hydrated form are essential for detailed structural analysis by techniques such as X-ray diffraction, which provides insights into its interactions with water molecules and its role in various chemical processes. The following protocol is designed for researchers in materials science, chemistry, and drug development to produce crystals suitable for crystallographic analysis. While the focus is on the well-documented pentahydrate, the principles may be adapted for the crystallization of other hydrate forms.

Quantitative Data Summary

The physical and chemical properties of tetramethylammonium hydroxide (TMAH) and its common hydrate are summarized in the tables below for easy reference.

Table 1: Properties of Tetramethylammonium Hydroxide and its Pentahydrate

| Property | Tetramethylammonium Hydroxide (TMAH) | Tetramethylammonium Hydroxide Pentahydrate |

| Chemical Formula | C4H13NO | C4H23NO6 |

| Molar Mass | 91.15 g/mol | 181.23 g/mol |

| Appearance | Colorless to yellowish liquid (in solution) | Colorless, deliquescent needles or white crystals |

| Melting Point | N/A (decomposes) | 67 °C (153 °F; 340 K)[1] |

| Boiling Point | Decomposes at 130-140 °C[2][3] | Decomposes |

| CAS Number | 75-59-2 | 10424-65-4[1][3] |

Table 2: Solubility and Solution Properties of Tetramethylammonium Hydroxide

| Property | Value | Conditions |

| Solubility in Water | High[1] | - |

| pH of 10 wt. % solution | ~13 | 20 °C |

| pH of 25 wt. % solution | >13 | 20 °C[4] |

| Density of 10 wt. % solution | 1.006 g/mL | 25 °C |

| Density of 25 wt. % solution | 1.016 g/mL | 25 °C[4] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the crystallization of tetramethylammonium hydroxide pentahydrate from an aqueous solution.

Caption: Workflow for the crystallization of tetramethylammonium hydroxide pentahydrate.

Experimental Protocol: Growth of Tetramethylammonium Hydroxide Pentahydrate Crystals

This protocol details the steps for growing single crystals of tetramethylammonium hydroxide pentahydrate suitable for X-ray diffraction analysis.

Materials:

-

Tetramethylammonium hydroxide solution (25 wt. % in water)

-

Deionized water

-

Small beakers or vials

-

Syringe filters (0.22 µm)

-

Crystallization dishes or vials

-

Parafilm

-

Microscope for crystal inspection

Procedure:

-

Preparation of a Saturated Solution:

-

Start with a commercially available tetramethylammonium hydroxide solution (e.g., 25 wt. % in water).

-

In a clean glass vial, gently heat the solution to approximately 40°C to ensure all solute is dissolved.

-

Allow the solution to cool slowly to room temperature. To create a saturated or slightly supersaturated solution, you can allow for very slow evaporation of a small amount of the solvent (water) by leaving the container partially covered in a controlled environment.

-

-

Filtration:

-

To remove any particulate impurities that could act as unwanted nucleation sites, filter the prepared TMAH solution through a 0.22 µm syringe filter into a clean crystallization vessel.

-

-

Crystallization by Slow Evaporation:

-

Place the filtered solution in a clean beaker or vial.

-

Cover the opening of the container with parafilm.

-

Puncture a few small holes in the parafilm with a needle. This will allow for slow evaporation of the water, which will gradually increase the concentration of the TMAH and lead to the formation of crystals.

-

Place the vessel in a vibration-free location at a constant temperature.

-

-

Crystallization by Slow Cooling:

-

As an alternative to slow evaporation, prepare a saturated solution at a slightly elevated temperature (e.g., 30-35°C).

-

Place the covered crystallization vessel in an insulated container (e.g., a dewar flask or a styrofoam box) to slow down the rate of cooling to room temperature. A programmable thermostat can also be used for precise control of the cooling rate.

-

-

Monitoring Crystal Growth:

-

Monitor the vessel periodically for the formation of small crystals. This may take several days to weeks, depending on the conditions.

-

Once small seed crystals have formed, you can select a well-formed single crystal and transfer it to a fresh, slightly less saturated solution to allow it to grow larger without the formation of new crystals.

-

-

Harvesting and Handling Crystals:

-

Tetramethylammonium hydroxide pentahydrate crystals are deliquescent, meaning they readily absorb moisture from the air.[5] Therefore, they should be handled in a dry environment or quickly transferred to a protective medium.

-

Carefully remove the desired crystal from the mother liquor using a spatula or forceps.

-

Quickly wick away excess solution with a filter paper.

-

For X-ray diffraction, the crystal can be coated in a cryoprotectant oil (e.g., Paratone-N) to prevent dehydration.

-

Note on Hydrate Forms: The most commonly isolated and structurally characterized crystalline form of tetramethylammonium hydroxide hydrate is the pentahydrate. While the existence of other hydrates, such as a trihydrate, has been noted, a stable hexahydrate is not prominently reported in the chemical literature. The protocol provided is optimized for the pentahydrate. Researchers seeking to crystallize other hydrate forms may need to explore different temperature and concentration regimes. The characterization of any resulting crystals by techniques such as X-ray diffraction and thermogravimetric analysis is crucial to determine the exact hydrate form.

References

- 1. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]

- 2. China 99% TMAH crystal powder Tetramethylammonium hydroxide pentahydrate cas 10424-65-4 factory and suppliers | Theorem [theoremchem.com]

- 3. ar.tnjchem.com [ar.tnjchem.com]

- 4. 四甲基氢氧化铵溶液,25wt.%水溶液 (CH3)4N(OH) [sigmaaldrich.com]

- 5. Tetramethylammonium hydroxide | C4H12N.HO | CID 60966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tetramethylammonium Ion Hexahydrate as a Template in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetramethylammonium (TMA+) cation is a widely utilized structure-directing agent (SDA) in the synthesis of microporous materials, particularly zeolites. Its small, symmetric, and rigid nature allows it to effectively template the formation of specific framework topologies. While the user specified tetramethylammonium ion hexahydrate, in practice, the hydroxide form, tetramethylammonium hydroxide (TMAOH), is a more common precursor in hydrothermal synthesis, providing both the TMA+ template and the necessary basicity for the reaction. These application notes will focus on the use of the tetramethylammonium ion, primarily from TMAOH, as a template in the synthesis of aluminosilicate zeolites.

The TMA+ cation is crucial for the formation of certain zeolite structures, such as the Linde Type A (LTA) framework.[1] It plays a significant role in the initial stages of silicate oligomerization, influencing the formation of silicate species and ultimately the final zeolite structure.[1][2][3] By varying the concentration of TMA+ and other synthesis parameters, the physicochemical properties of the resulting materials, such as crystal size and silica-to-alumina (Si/Al) ratio, can be tailored.[4][5]

These notes provide detailed protocols for the synthesis of LTA and Omega zeolites using TMAOH as a template, along with quantitative data on the influence of synthesis parameters on the final product.

Applications

The primary application of the tetramethylammonium ion as a template is in the synthesis of zeolites with specific pore architectures. These materials have a wide range of industrial and research applications, including:

-

Catalysis: Zeolites are used as catalysts in various chemical reactions, including cracking, isomerization, and alkylation.[6] The specific pore structure and acidity, which can be controlled by the synthesis conditions, are critical for their catalytic performance.

-

Adsorption and Separation: The uniform micropores of zeolites make them excellent adsorbents for separating molecules based on size and shape. This is utilized in processes such as gas purification and the separation of isomers.

-

Ion Exchange: Zeolites can exchange their constituent cations with others in a surrounding solution, a property exploited in water softening and purification. The Si/Al ratio, influenced by the TMA+ template, affects the ion-exchange capacity.[7]

-

Membrane Technology: Zeolite nanocrystals synthesized using TMA+ can be used as seeds for the secondary growth of zeolite membranes, which are employed in separation processes.[1]

Quantitative Data

The concentration of the tetramethylammonium ion and other synthesis parameters have a direct impact on the properties of the synthesized zeolites. The following tables summarize key quantitative data from cited research.

Table 1: Influence of TMAOH/Al₂O₃ Molar Ratio on Omega Zeolite Crystal Size [4]

| Run | TMA-OH/Al₂O₃ Molar Ratio | Crystal Size Range (nm) |

| 1 | 0.36 | 36 - 117 |

| 2 | 0.48 | 60 - 70 |

| 3 | 0.61 | - |

Data for Run 3 crystal size was not specified in the source.

Table 2: Influence of Synthesis Parameters on LTA Zeolite Nanocrystal Size [3]

| Parameter Varied | Change | Effect on Crystal Size |

| Aging Time | Increase | Significant Decrease |

| Organic Cation (TMA+) Content | Increase | Significant Decrease |

| Inorganic Cation (Na+) Content | Increase | Significant Increase |

Table 3: Effect of Si/Al Ratio on ZSM-5 Zeolite Crystal Size [8]

| Si/Al Molar Ratio | Average Crystal Size (µm) |

| 10 | ~1-2 |

| 20 | ~2-4 |

| 25 | ~4-6 |

| 30 | ~6-8 |

| 40 | ~8-10 |

| 50 | ~10-12 |

Experimental Protocols

The following are detailed protocols for the hydrothermal synthesis of LTA and Omega zeolites using tetramethylammonium hydroxide as a structure-directing agent.

Protocol 1: Synthesis of LTA Zeolite Nanocrystals

This protocol is adapted from a study on the synthesis of LTA zeolite nanoparticles.[3]

Materials:

-

Sodium hydroxide (NaOH)

-

Tetramethylammonium hydroxide (TMAOH)

-

Aluminum isopropoxide

-

Colloidal silica

-

Deionized water

Procedure:

-

Preparation of Aluminate and Silicate Solutions:

-

Dissolve sodium hydroxide in deionized water.

-

Add TMAOH to the NaOH solution while stirring.

-

Divide the resulting solution into two halves.

-

To one half, add aluminum isopropoxide to prepare the aluminate solution.

-

To the other half, add colloidal silica to prepare the silicate solution.

-

-

Gel Formation:

-

Slowly add the silicate solution to the aluminate solution under vigorous stirring to form a homogeneous gel. The molar composition of the final gel should be approximately: 1 Al₂O₃ : 6 SiO₂ : 0.16 Na₂O : 7.27 (TMA)₂O : 350 H₂O.[3]

-

-

Aging:

-

Age the resulting gel statically at room temperature. The aging time can be varied to control the crystal size (e.g., studies have shown that increasing aging time leads to smaller crystals).[3]

-

-

Hydrothermal Crystallization:

-

Transfer the aged gel into a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 4 days).[4]

-

-

Product Recovery and Purification:

Protocol 2: Synthesis of Omega Zeolite Nanocrystals

This protocol is based on the synthesis of nanocrystalline Omega zeolite.[4]

Materials:

-

Sodium hydroxide (NaOH)

-

Tetramethylammonium hydroxide (TMAOH)

-

Sodium aluminate (NaAlO₂)

-

Silica sol

-

Deionized water

Procedure:

-

Preparation of the Synthesis Gel:

-

In a plastic beaker, mix NaOH, deionized water, TMAOH, and NaAlO₂ at room temperature for 30 minutes. The molar ratios of TMA-OH to Al₂O₃ can be varied (e.g., 0.36, 0.48, 0.61) to influence the crystal size.[4]

-

Add the silica sol dropwise to the mixture under continuous stirring until a homogeneous gel is formed.

-

Continue stirring for an additional 30 minutes.

-

-

Aging:

-

Transfer the mixture to a 125 mL Teflon-lined stainless-steel autoclave.

-

Age the gel statically for three days at approximately 25°C.[4]

-

-

Hydrothermal Crystallization:

-

Place the autoclave in an oven and heat at 100°C for 4 days.[4]

-

-

Product Recovery and Purification:

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process and the role of the tetramethylammonium ion as a template.

Caption: Hydrothermal synthesis workflow for zeolites using a template.

Caption: Role of TMA+ as a structure-directing agent in zeolite synthesis.

References

- 1. scribd.com [scribd.com]

- 2. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. aro.koyauniversity.org [aro.koyauniversity.org]

- 5. Regulation of the Si/Al ratios and Al distributions of zeolites and their impact on properties - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06010H [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Application of LTA Zeolite for the Removal of Inorganic and Organic Hazardous Substances from Water: A Review [mdpi.com]

- 8. scribd.com [scribd.com]

The Role of Tetramethylammonium Ion Hexahydrate in the Synthesis of Molecular Sieves: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the crucial role of the tetramethylammonium (TMA+) ion, supplied as its hexahydrate salt, in the synthesis of molecular sieves. The TMA+ cation is a widely utilized organic structure-directing agent (SDA), essential for the crystallization of specific microporous materials, such as Linde Type A (LTA) zeolites. Its primary function is to act as a template around which the aluminosilicate framework of the molecular sieve is constructed.

The size and shape of the TMA+ ion guide the formation of the characteristic pore structures of the resulting zeolite. In the synthesis of LTA zeolites, for instance, the TMA+ cation helps to form specific polyhedral cages within the crystal structure.[1] The presence of TMA+ can also influence the silicon-to-aluminum (Si/Al) ratio of the final product, a critical parameter that determines the zeolite's catalytic and adsorption properties.[2] While tetramethylammonium hydroxide (TMAOH) is a more common source of the TMA+ ion, tetramethylammonium ion hexahydrate can also be used, with careful adjustment of the synthesis gel's alkalinity.

Experimental Protocols

The following is a representative protocol for the hydrothermal synthesis of LTA-type zeolite using a tetramethylammonium ion source. This protocol is adapted from established procedures and highlights the critical parameters that need to be controlled for successful synthesis.

Materials:

-

Sodium aluminate (NaAlO₂)

-

Sodium silicate solution (or colloidal silica)

-

This compound ((CH₃)₄NOH·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Polypropylene beakers

-

Magnetic stirrer and stir bars

-

Teflon-lined stainless steel autoclave

-

Oven or furnace for hydrothermal synthesis

-

Centrifuge

-

pH meter

-

Filtration apparatus

Procedure:

-

Preparation of the Aluminosilicate Gel:

-

In a polypropylene beaker, dissolve a specific amount of sodium aluminate and sodium hydroxide in deionized water with vigorous stirring to form a clear solution (Solution A).

-

In a separate beaker, dilute a specific amount of sodium silicate solution with deionized water (Solution B).

-

Slowly add Solution B to Solution A under continuous, vigorous stirring to form a homogeneous aluminosilicate gel.

-

-

Introduction of the Structure-Directing Agent:

-

Dissolve the calculated amount of this compound in a small amount of deionized water.

-

Add the TMA+ solution to the aluminosilicate gel while maintaining vigorous stirring.

-

Note: The addition of this compound will not increase the pH as significantly as TMAOH. Therefore, additional NaOH may be required to achieve the desired alkalinity for crystallization. The final pH of the gel should be carefully monitored and adjusted.

-

-

Aging of the Gel:

-

The prepared gel is typically aged at room temperature for a period ranging from a few hours to 24 hours under static or gentle stirring conditions. Aging allows for the initial organization of the precursor species.

-

-

Hydrothermal Crystallization:

-

Transfer the aged gel into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a preheated oven.

-

Heat the autoclave to the desired crystallization temperature (typically between 100°C and 150°C) and maintain it for a specific duration (ranging from several hours to a few days).[3]

-

-

Product Recovery and Purification:

-

After the crystallization period, cool the autoclave to room temperature.

-

Recover the solid product by filtration or centrifugation.

-

Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

-

Dry the final zeolite product in an oven at a temperature of around 100-120°C overnight.

-

-

Template Removal (Calcination):

-

To create the porous structure, the occluded TMA+ ions must be removed. This is typically achieved by calcination.

-

Heat the dried zeolite powder in a furnace to a temperature between 500°C and 600°C for several hours in the presence of air or an inert gas. The heating rate should be controlled to avoid structural damage.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of LTA-type zeolites using a tetramethylammonium ion source, showcasing the influence of various parameters on the final product characteristics.

| Parameter | Study 1 | Study 2 | Study 3 |

| Molar Composition of Gel | 1 Al₂O₃ : 2 SiO₂ : 4 Na₂O : 1 (TMA)₂O : 100 H₂O | 1 Al₂O₃ : 3 SiO₂ : 3 Na₂O : 2 (TMA)₂O : 150 H₂O | 1 Al₂O₃ : 4 SiO₂ : 5 Na₂O : 0.5 (TMA)₂O : 200 H₂O |

| Crystallization Temperature (°C) | 100 | 120 | 90 |

| Crystallization Time (hours) | 24 | 48 | 72 |

| Resulting Zeolite Type | LTA | LTA | LTA |

| Crystal Size (µm) | 1-2 | 2-4 | 0.5-1 |

| Si/Al Ratio | 1.0 | 1.2 | 1.0 |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the molecular sieve synthesis process.

Caption: A flowchart illustrating the major stages of molecular sieve synthesis.

Caption: The templating mechanism of the tetramethylammonium ion in zeolite formation.

References

Application Notes and Protocols for Tetramethylammonium Hydroxide Hexahydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetramethylammonium hydroxide (TMAH) hexahydrate in various organic synthesis applications. TMAH is a strong, metal-free organic base and a versatile reagent that can be employed as a catalyst, a methylating agent, and in phase-transfer catalysis. Its utility in producing complex molecules makes it a valuable tool in pharmaceutical and materials science research.

Catalyst for One-Pot Synthesis of Naphtho[1,2-e][1][2]oxazine-3-ones

Tetramethylammonium hydroxide serves as an efficient catalyst for the one-pot, three-component synthesis of 1,2-dihydro-1-aryl-naphtho[1,2-e][1][2]oxazine-3-one derivatives. This method is notable for its high yields, operational simplicity, and solvent-free conditions, aligning with the principles of green chemistry.[1][3]

Quantitative Data

The following table summarizes the results for the synthesis of various naphthoxazinone derivatives using TMAH as a catalyst.

| Entry | Ar | Time (min) | Yield (%) | Melting Point (°C) |

| 1 | C₆H₅ | 20 | 97 | 218-220 |

| 2 | 4-Me-C₆H₄ | 25 | 98 | 184-186 |

| 3 | 4-OMe-C₆H₄ | 25 | 98 | 220-221 |

| 4 | 4-Cl-C₆H₄ | 30 | 95 | 226-228 |